3-[(4-bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromobenzyl group and a benzo[c]chromenone core. Its molecular formula is C21H15BrO3, and it has a molecular weight of approximately 395.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzo[c]chromenone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromobenzyl group: This step is achieved through a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the hydroxyl group of the benzo[c]chromenone core.
Methylation: The final step involves the methylation of the compound to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted derivatives.
Scientific Research Applications
3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-[(2-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one: Similar structure but with the bromobenzyl group at a different position.
7-[(4-Bromobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one: Contains additional methyl groups and a different core structure.
Uniqueness
3-[(4-Bromobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of both bromobenzyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H15BrO3 |
---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methoxy]-4-methylbenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H15BrO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h2-11H,12H2,1H3 |
InChI Key |
OLFGOCUYTSHFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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